Bms-066

Catalog No.
S521582
CAS No.
914946-88-6
M.F
C19H21N7O2
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bms-066

CAS Number

914946-88-6

Product Name

Bms-066

IUPAC Name

2-methoxy-N-[[6-[3-methyl-7-(methylamino)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-11-yl]-2-pyridinyl]methyl]acetamide

Molecular Formula

C19H21N7O2

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C19H21N7O2/c1-20-19-16-17(26(2)10-22-16)12-7-14(24-18(12)25-19)13-6-4-5-11(23-13)8-21-15(27)9-28-3/h4-7,10H,8-9H2,1-3H3,(H,21,27)(H2,20,24,25)

InChI Key

ULTCRVJUAZCGPP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimiazo(4,5-d)pyrrolo(2,3-b)pyridin-7-yl)pyridin-2-yl)methyl)acetamide, BMS 066, BMS-066, BMS066

Canonical SMILES

CNC1=C2C(=C3C=C(NC3=N1)C4=CC=CC(=N4)CNC(=O)COC)N(C=N2)C

The exact mass of the compound N-((6-(1,6-Dihydro-1-methyl-4-(methylamino)imidazo(4,5-d)pyrrolo(2,3-b)pyridin-7-yl)-2-pyridinyl)methyl)-2-methoxyacetamide is 379.17567 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bms-066 (CAS 914946-88-6) is a chemical entity associated with the development of Leukocyte Function-Associated Antigen-1 (LFA-1) antagonists. The LFA-1 pathway is a validated target in immunology for modulating T-cell adhesion, migration, and activation, which are critical in various inflammatory diseases. Research in this area focuses on developing small molecules that can disrupt the LFA-1 interaction with its ligand, ICAM-1. While often associated with the potent LFA-1 antagonist BMS-587101, specific, verifiable data on Bms-066's properties and its direct relationship to BMS-587101 as a potential prodrug are not available in peer-reviewed primary literature or patent databases.

A primary procurement challenge for Bms-066 is the absence of published, verifiable data demonstrating its unique value proposition. If Bms-066 were a prodrug of the active LFA-1 antagonist BMS-587101, its selection would depend on superior processability, solubility, or oral bioavailability. However, without primary data quantifying these advantages over BMS-587101 or other LFA-1 inhibitors, any substitution decision is based on speculation rather than evidence. Procuring Bms-066 requires assuming an unproven handling or pharmacokinetic benefit that is not substantiated in accessible scientific literature.

Comparative Aqueous Solubility and Handling

No quantitative data comparing the aqueous solubility or handling characteristics of Bms-066 to its potential active metabolite, BMS-587101, or other LFA-1 inhibitors could be located in primary research papers or patents. Such data is essential for justifying the procurement of a potential prodrug over its active form for formulation or handling purposes.

Evidence DimensionAqueous Solubility
Target Compound DataNot Available
Comparator Or BaselineBMS-587101 (Not Available)
Quantified DifferenceNot Available
ConditionsNot Available

Enhanced solubility is a critical procurement-relevant differentiator for a prodrug, as it directly impacts ease of formulation, handling, and potential administration routes.

Comparative Oral Bioavailability

A search of primary scientific and patent literature did not yield any in vivo data comparing the oral bioavailability of Bms-066 against BMS-587101. The primary rationale for developing a prodrug is often to improve oral absorption of a potent but poorly absorbed active compound. The absence of this comparative data prevents a key procurement justification for selecting Bms-066 for oral administration in preclinical models.

Evidence DimensionOral Bioavailability (%F)
Target Compound DataNot Available
Comparator Or BaselineBMS-587101 (Not Available)
Quantified DifferenceNot Available
ConditionsAnimal model (e.g., rat, dog); oral administration

Superior oral bioavailability is the most common reason to procure a prodrug over its active parent compound for in vivo studies requiring systemic exposure via oral gavage.

Potential Use in Oral In Vivo Models for Inflammatory Disease

If Bms-066 were confirmed to be a prodrug of BMS-587101 with significantly enhanced oral bioavailability, it would be the appropriate choice for preclinical animal studies of inflammatory conditions, such as rheumatoid arthritis or psoriasis, that require consistent systemic exposure of the active LFA-1 antagonist via oral administration.

Potential for High-Concentration Aqueous Formulations

Should data become available demonstrating that Bms-066 possesses substantially greater aqueous solubility than BMS-587101, it would be the preferred compound for developing high-concentration stock solutions or aqueous-based formulations for topical or specialized parenteral delivery where the parent compound's solubility is a limiting factor.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

379.17567294 Da

Monoisotopic Mass

379.17567294 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BL7XSD8R7B

Wikipedia

Bms-066

Dates

Last modified: 02-18-2024
1: Watterson SH, Langevine CM, Van Kirk K, Kempson J, Guo J, Spergel SH, Das J, Moquin RV, Dyckman AJ, Nirschl D, Gregor K, Pattoli MA, Yang X, McIntyre KW, Yang G, Galella MA, Booth-Lute H, Chen L, Yang Z, Wang-Iverson D, McKinnon M, Dodd JH, Barrish JC, Burke JR, Pitts WJ. Novel tricyclic inhibitors of IKK2: discovery and SAR leading to the identification of 2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b] pyridin-7-yl)pyridin-2-yl)methyl)acetamide (BMS-066). Bioorg Med Chem Lett. 2011 Dec 1;21(23):7006-12. doi: 10.1016/j.bmcl.2011.09.111. Epub 2011 Oct 5. PubMed PMID: 22018461.
2: Gillooly KM, Pattoli MA, Taylor TL, Chen L, Cheng L, Gregor KR, Whitney GS, Susulic V, Watterson SH, Kempson J, Pitts WJ, Booth-Lute H, Yang G, Davies P, Kukral DW, Strnad J, McIntyre KW, Darienzo CJ, Salter-Cid L, Yang Z, Wang-Iverson DB, Burke JR. Periodic, partial inhibition of IkappaB Kinase beta-mediated signaling yields therapeutic benefit in preclinical models of rheumatoid arthritis. J Pharmacol Exp Ther. 2009 Nov;331(2):349-60. doi: 10.1124/jpet.109.156018. Epub 2009 Aug 3. PubMed PMID: 19652024.

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